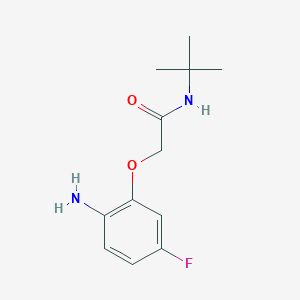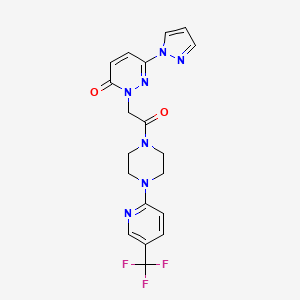![molecular formula C13H14IN3O4 B2682243 ethyl N-[(2E)-2-{[(5-iodopyridin-2-yl)amino]methylidene}-3-oxobutanoyl]carbamate CAS No. 338401-07-3](/img/structure/B2682243.png)
ethyl N-[(2E)-2-{[(5-iodopyridin-2-yl)amino]methylidene}-3-oxobutanoyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-[(2E)-2-{[(5-iodopyridin-2-yl)amino]methylidene}-3-oxobutanoyl]carbamate, also known as EIPMC, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in biomedical research. EIPMC is a small molecule that has been shown to have a range of biological activities, including anti-cancer and anti-inflammatory effects. In
Aplicaciones Científicas De Investigación
Anticancer Activity and Molecular Interactions
Research has indicated that the structural modifications of the carbamate group in ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates influence their activity against cancer cells. These compounds bind to cellular tubulin, induce cell cycle arrest at mitosis, and exhibit cytotoxic effects in experimental neoplasms in mice. The studies suggest that a carbamate group is essential for activity, with no significant change when ethyl is replaced by methyl. However, replacing ethyl with bulkier aliphatic groups or altering the ethoxy to a methylamino group decreases activity. Additionally, the acetylation of the amino group or substitution at specific positions can reduce or eliminate anticancer activity (Temple, Rener, & Comber, 1989).
Synthesis and Evaluation of Derivatives
The synthesis of potential anticancer agents involving the compound's derivatives has been explored through chemical modifications, yielding a series of compounds with varied anticancer effects. These synthetic efforts aim to understand how different structural elements within the molecule contribute to its biological activity and to develop more potent anticancer drugs. Studies involve the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines derivatives, evaluating their effects on cell proliferation, mitotic index, and survival in experimental models of cancer (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Mechanism of Action and Structure-Activity Relationship
Further studies have focused on antimitotic agents and the structure-activity relationships within this chemical class, including ethyl N-[(2E)-2-{[(5-iodopyridin-2-yl)amino]methylidene}-3-oxobutanoyl]carbamate derivatives. These investigations aim to identify the molecular mechanisms underlying their anticancer activity and to refine the structural features necessary for optimal activity. Such research contributes to the development of new therapeutic options for cancer treatment, with specific focus on targeting cell division processes (Temple, Rener, Waud, & Noker, 1992).
Propiedades
IUPAC Name |
ethyl N-[(Z)-3-hydroxy-2-[(5-iodopyridin-2-yl)iminomethyl]but-2-enoyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14IN3O4/c1-3-21-13(20)17-12(19)10(8(2)18)7-16-11-5-4-9(14)6-15-11/h4-7,18H,3H2,1-2H3,(H,17,19,20)/b10-8-,16-7? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLQVBRGAHPFEX-YTBMLDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=C(C)O)C=NC1=NC=C(C=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C(/C)\O)/C=NC1=NC=C(C=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14IN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-[(2E)-2-{[(5-iodopyridin-2-yl)amino]methylidene}-3-oxobutanoyl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Pyridin-3-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2682165.png)


![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2682169.png)
![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2682170.png)


![N-(2-fluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2682177.png)

![N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide](/img/structure/B2682179.png)

